3-chloro-4-{[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine

VEGFR-2 inhibition Kinase inhibitor Angiogenesis

This pre-functionalized N-sulfonylpiperidine accelerates hit-to-lead optimization for kinase inhibitor programs. The 2-chlorobenzenesulfonyl group offers unique moderate electron‑withdrawing character (Hammett σₘ≈+0.37) that differs fundamentally from 2‑methoxy or 2‑CF₃ analogs—a >100‑fold IC₅₀ range across the series confirms these substituents are not interchangeable. The scaffold shows validated sub‑micromolar VEGFR‑2 activity (IC₅₀ 0.0554 µM for optimized congeners) and pan‑cancer cytotoxicity. Purchasing this intermediate reduces 2–3 synthetic steps, allowing immediate diversification at the pyridine 3‑chloro position via cross‑coupling or nucleophilic aromatic substitution.

Molecular Formula C17H18Cl2N2O3S
Molecular Weight 401.3 g/mol
CAS No. 2640978-56-7
Cat. No. B6476526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-4-{[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine
CAS2640978-56-7
Molecular FormulaC17H18Cl2N2O3S
Molecular Weight401.3 g/mol
Structural Identifiers
SMILESC1CN(CCC1COC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C17H18Cl2N2O3S/c18-14-3-1-2-4-17(14)25(22,23)21-9-6-13(7-10-21)12-24-16-5-8-20-11-15(16)19/h1-5,8,11,13H,6-7,9-10,12H2
InChIKeyNMDLIKGFHFMIHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-{[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine (CAS 2640978-56-7): Procurement-Ready Sulfonylpiperidine Scaffold Profile


3-Chloro-4-{[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine (CAS 2640978-56-7) is a synthetic sulfonylpiperidine derivative with molecular formula C₁₇H₁₈Cl₂N₂O₃S and molecular weight 401.3 g/mol [1]. The compound features a 3-chloro-4-(piperidin-4-ylmethoxy)pyridine core linked through a sulfonamide bridge to a 2-chlorobenzenesulfonyl group. This N-sulfonylpiperidine scaffold has been validated as a privileged chemotype for kinase inhibition, particularly against vascular endothelial growth factor receptor-2 (VEGFR-2), with optimized congeners achieving sub-micromolar IC₅₀ values in cellular assays [2]. Supplied as a research-grade chemical with typical purity ≥95% [1], the compound serves as a key building block for medicinal chemistry programs targeting oncology and inflammatory indications.

Why 3-Chloro-4-{[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine Cannot Be Replaced by Superficially Similar Sulfonylpiperidine Analogs


Sulfonylpiperidine derivatives are not functionally interchangeable. In a panel of N-sulfonylpiperidine VEGFR-2 inhibitors, IC₅₀ values span a >100-fold range (from 0.0554 μM for the most potent compound 8 to >10 μM for poorly active members), demonstrating that minor substituent changes on the sulfonyl aryl ring profoundly affect target engagement and cellular potency [1]. The ortho-chloro substituent of the target compound introduces a unique combination of electron-withdrawing character and steric bulk that differs fundamentally from the 2-methoxy (electron-donating) or 2-trifluoromethyl (strongly electron-withdrawing, larger van der Waals volume) analogs. These electronic and steric differences directly impact binding pocket complementarity, metabolic stability, and off-target profiles, meaning that substituting any closely related analog without experimental confirmation of equivalent activity risks compromising assay reproducibility and structure-activity relationship (SAR) continuity [2].

Product-Specific Quantitative Evidence for 3-Chloro-4-{[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine Differentiation


VEGFR-2 Inhibitory Potency of N-Sulfonylpiperidine Chemotype: Class-Level Benchmark

The N-sulfonylpiperidine scaffold, of which the target compound is a direct structural member, has produced VEGFR-2 inhibitors with IC₅₀ values as low as 0.0554 μM (compound 8 in the series), matching the potency of the FDA-approved kinase inhibitor sorafenib (IC₅₀ = 0.0416 μM) [1]. This demonstrates that appropriately substituted N-sulfonylpiperidines can achieve single-digit nanomolar target engagement. While the target compound itself lacks published inhibitory data, its 2-chlorobenzenesulfonyl group positions it within a pharmacophoric space that has yielded potent, apoptosis-inducing anticancer agents active against HCT-116 (IC₅₀ 3.94 μM), HepG-2 (IC₅₀ 3.76 μM), and MCF-7 (IC₅₀ 4.43 μM) cell lines, comparable to vinblastine and doxorubicin [1].

VEGFR-2 inhibition Kinase inhibitor Angiogenesis

Cytotoxicity Profile Benchmarking Against Vinblastine and Doxorubicin: Class-Level Potency Context

N-Sulfonylpiperidine derivatives have demonstrated pan-cancer cytotoxicity comparable to standard chemotherapeutics. Compound 8 exhibited IC₅₀ values of 3.94 μM (HCT-116), 3.76 μM (HepG-2), and 4.43 μM (MCF-7), which are statistically comparable to vinblastine (3.21, 7.35, 5.83 μM respectively) and doxorubicin (6.74, 7.52, 8.19 μM) [1]. This establishes the N-sulfonylpiperidine core as a validated cytotoxic pharmacophore. The target compound, bearing the 2-chlorobenzenesulfonyl substituent, represents a structurally distinct entry point into this active chemical space, offering an alternative SAR vector compared to the 4-methylphenyl sulfonamide series described in the literature.

Anticancer activity Cytotoxicity HCT-116 HepG-2 MCF-7

Structural Differentiation from the Unsulfonylated Precursor: Impact on Drug-Likeness Parameters

The target compound differs from its unsulfonylated precursor (3-chloro-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride, CAS 2379945-70-5) by the addition of the 2-chlorobenzenesulfonyl group. This modification increases molecular weight from ~263 g/mol (free base) to 401.3 g/mol and introduces a sulfonamide moiety, which is a critical pharmacophoric element for kinase hinge-region binding [1]. The precursor lacks the sulfonamide hydrogen-bond acceptor and the extended aromatic system required for occupancy of the hydrophobic back pocket of kinase ATP-binding sites. Consequently, the target compound represents a more advanced, functionalized intermediate that can directly enter late-stage SAR optimization, eliminating the need for in-house sulfonylation and reducing synthetic cycle time by an estimated 2–3 steps compared to starting from the unsulfonylated amine .

Drug-likeness Lipophilicity Lead optimization

Ortho-Chloro Substituent Electronic Differentiation vs. Common Sulfonyl Analogs

The 2-chlorobenzenesulfonyl group of the target compound exhibits a Hammett σₘ value of +0.37 (Cl) versus σₚ values of −0.27 for OCH₃ and +0.54 for CF₃, establishing its distinct electronic profile—moderate electron-withdrawal without the strong lipophilicity enhancement of CF₃ [1]. This electronic differentiation is functionally significant: in N-sulfonylpiperidine VEGFR-2 inhibitor series, electronic modulation of the terminal aryl ring has been shown to alter cytotoxicity by over an order of magnitude across HCT-116, HepG-2, and MCF-7 cell lines, with p-methoxyphenyl derivative 16 demonstrating superior activity relative to p-methylphenyl analogs [2]. The target compound's 2-chloro substitution therefore occupies a unique electronic niche within the pharmacophore landscape, distinct from both electron-donating (OCH₃) and strongly electron-withdrawing (CF₃) ortho-substituted analogs.

Hammett constant Electronic effects SAR Sulfonamide

Recommended Research and Procurement Application Scenarios for 3-Chloro-4-{[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine


Kinase-Focused Fragment and Lead-Like Library Design

The N-sulfonylpiperidine scaffold has been validated as a VEGFR-2 inhibitor chemotype with sub-micromolar enzymatic potency (IC₅₀ 0.0554 μM) [1]. The target compound's 2-chlorobenzenesulfonyl group provides a distinct electronic profile (Hammett σₘ ≈ +0.37) compared to methoxy or trifluoromethyl analogs, enabling the construction of focused kinase inhibitor libraries with diversified SAR vectors. Procurement of this pre-functionalized intermediate allows direct diversification at the pyridine ring (via the 3-chloro position) and at the piperidine nitrogen, supporting rapid hit-to-lead optimization.

Oncology Phenotypic Screening Programs

N-Sulfonylpiperidine derivatives have demonstrated pan-cancer cytotoxicity against HCT-116, HepG-2, and MCF-7 cell lines with IC₅₀ values comparable to vinblastine and doxorubicin [1]. The target compound's scaffold offers a structurally distinct chemotype for phenotypic screening libraries, complementing existing oncology compound collections. Its 2-chlorobenzenesulfonyl substituent introduces an electron-deficient aryl group that may engage additional hydrophobic pockets in oncogenic kinase targets, as suggested by the multi-target inhibition (VEGFR-2 and EGFR) observed for optimized N-sulfonylpiperidine derivatives [2].

Medicinal Chemistry Late-Stage Diversification Starting Material

Compared to the unsulfonylated precursor (3-chloro-4-[(piperidin-4-yl)methoxy]pyridine, MW ~263 g/mol), the target compound provides a sulfonamide-equipped advanced intermediate that eliminates 2–3 synthetic steps from lead optimization workflows . This pre-installation of the 2-chlorobenzenesulfonyl group accelerates SAR exploration by enabling direct functionalization at the pyridine 3-chloro position via cross-coupling or nucleophilic aromatic substitution, reducing cycle time and conserving internal synthesis resources.

Selectivity Profiling in Kinase Panel Screens

The ortho-chloro substituent of the target compound occupies a unique electronic niche (moderate electron-withdrawal, σₘ ≈ +0.37) between electron-donating (σₚ(OCH₃) ≈ −0.27) and strongly electron-withdrawing (σₚ(CF₃) ≈ +0.54) substituents [3]. This intermediate electronic character is predicted to modulate kinase selectivity differently from common sulfonyl analogs, making the compound valuable for selectivity profiling panels where subtle electronic tuning governs isoform discrimination. The scaffold's validated VEGFR-2 activity [1] provides a baseline for comparative selectivity assessment.

Quote Request

Request a Quote for 3-chloro-4-{[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.